2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide
Description
2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is a substituted acetamide featuring dual 4-chlorophenyl groups linked via a sulfanyl ethyl moiety. N-(substituted phenyl)acetamides are widely used to synthesize heterocycles (e.g., piperazinediones, thiadiazoles) and bioactive molecules . The dual chlorophenyl groups likely enhance hydrophobic interactions, while the thioether linkage provides conformational flexibility, a trait observed in compounds with antiproliferative or enzyme-inhibitory activity .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-21-15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAFCCXBNBDSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCSC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is a member of a class of organic compounds that exhibit significant biological activity. Its structure includes a chlorophenyl group and a sulfanyl moiety, which are known to contribute to various pharmacological effects. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H20Cl2N2OS
- Molar Mass : 381.33 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The sulfanyl group may facilitate interactions with enzyme active sites, potentially inhibiting key metabolic pathways.
- Anticancer Activity : Similar compounds have shown promise in inducing apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties.
- Anti-inflammatory Effects : Compounds containing chlorophenyl groups are often associated with anti-inflammatory activities, which may be relevant for therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of compounds structurally similar to this compound. For instance:
- Cell Line Studies : Research has demonstrated that derivatives of chlorophenyl compounds exhibit significant cytotoxicity against various cancer cell lines. In particular, compounds with similar structures have shown IC50 values ranging from 0.39 µM to 49.85 µM against A375 and A549 cell lines respectively .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A375 | 0.39 | Apoptosis induction |
| Compound B | A549 | 49.85 | Cell cycle arrest |
Anti-inflammatory Properties
Compounds with chlorophenyl and sulfanyl groups have also been investigated for their anti-inflammatory properties:
- In Vivo Studies : Animal models have shown that similar compounds significantly reduce inflammation markers such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases.
Case Studies
- Case Study on Antitumor Activity :
-
Case Study on Inflammatory Response :
- A study assessed the anti-inflammatory effects of a related compound in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory cytokine levels after administration of the compound.
Pharmacological Applications
Given its promising biological activities, this compound could have several pharmacological applications:
- Cancer Treatment : Due to its potential anticancer properties, further development could lead to the formulation of new chemotherapeutic agents.
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory responses may make it suitable for treating conditions such as rheumatoid arthritis or other inflammatory disorders.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent. Its structure allows it to inhibit bacterial growth by mimicking the structure of para-aminobenzoic acid (PABA), which is crucial for folate synthesis in bacteria .
- Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for further exploration in treating inflammatory diseases .
-
Biological Activity Studies
- Enzyme Inhibition : The sulfonamide group present in the compound is known to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis. This mechanism is critical for developing new antibiotics .
- Pharmacological Investigations : Studies have shown that derivatives of this compound can act on various biological targets, leading to diverse pharmacological effects, including analgesic and anti-cancer activities .
-
Synthetic Organic Chemistry
- Building Block for Complex Molecules : The compound serves as an intermediate in synthesizing more complex organic molecules, particularly in the pharmaceutical industry. Its unique functional groups allow for further modifications to create derivatives with enhanced properties.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial properties of several compounds related to 2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide. The results indicated significant activity against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Research
In another investigation, researchers synthesized derivatives of the compound and tested their anti-inflammatory effects using animal models. The results demonstrated a notable reduction in inflammation markers, suggesting that modifications to the original structure could yield potent anti-inflammatory agents .
Industrial Applications
- Pharmaceutical Manufacturing
- Chemical Synthesis
Comparison with Similar Compounds
Core Heterocycles
- Triazole derivatives (e.g., ): The 1,2,4-triazole ring enhances metabolic stability and metal-binding capacity compared to thioethers, making them suitable for antiproliferative applications .
- Pyrimidine derivatives (e.g., ): The 4,6-diaminopyrimidine group enables hydrogen bonding, critical for targeting enzymes like dihydrofolate reductase .
- Thienopyrimidinones (e.g., ): The fused thiophene-pyrimidine system is a hallmark of kinase inhibitors, leveraging π-π stacking interactions .
Substituent Effects
- Sulfonamide/sulfamoyl groups (): Improve water solubility and mimic endogenous sulfonamide drugs (e.g., antibacterial agents) .
Crystallographic and Computational Analysis
The target compound’s structure likely employs SHELX software for refinement, as seen in related analogs (e.g., ). Key observations from similar structures include:
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide?
A widely used method involves nucleophilic substitution under reflux conditions. For example, a related compound, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, was synthesized by refluxing 2-chloro-N-(4-chlorophenyl)acetamide with 4,6-diaminopyrimidine-2-sulfanyl in ethanol using potassium hydroxide as a base. The reaction was monitored by TLC, and the product was isolated via solvent evaporation and recrystallization (methanol/ethyl acetate), yielding 97% crystalline material . This approach can be adapted for the target compound by substituting the nucleophile with 2-[(4-chlorophenyl)sulfanyl]ethylamine.
Q. How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and packing interactions. Data collection typically employs Bruker APEXII diffractometers with Mo/Kα radiation. Structural refinement uses SHELXL2016, which optimizes parameters like displacement factors and restraints. For example, in a related chlorophenyl acetamide derivative, refinement converged at R1 = 0.050 and wR2 = 0.155, with Z = 8 in a monoclinic P21/c space group . Hydrogen atoms are often placed geometrically, and thermal parameters are refined anisotropically for non-H atoms.
Advanced Research Questions
Q. What is the significance of hydrogen bonding and molecular conformation in the crystal packing of chlorophenyl acetamide derivatives?
Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations, as observed in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, where the dihedral angle between the pyrimidine and chlorophenyl rings is 42.25(14)°. Intermolecular interactions, such as C–H⋯O and head-to-tail N–H⋯O bonds, form chains or sheets. For instance, centrosymmetric interactions between methyl hydrogens and carbonyl oxygens create 1D chains along specific crystallographic axes . These interactions influence solubility, stability, and bioavailability.
Q. How do structural modifications impact the biological activity of such compounds?
The 4-chlorophenyl and sulfanyl groups enhance lipophilicity and binding affinity to biological targets. Diaminopyrimidine analogs, for example, inhibit viral proteases (e.g., Dengue NS2B/NS3) and kinases (e.g., c-Fms in leukemia) by mimicking natural substrates. Substituents on the acetamide moiety modulate electron density and steric effects, affecting interactions with active sites. Conformational rigidity from intramolecular hydrogen bonds may also reduce entropy penalties during binding .
Q. What challenges arise in refining complex crystal structures of highly substituted acetamides?
Key challenges include:
- Disorder : Dynamic or static disorder in flexible side chains (e.g., sulfanylethyl groups) requires partitioning occupancy factors.
- Twinned data : High-resolution or twinned datasets necessitate specialized refinement protocols in SHELXL, such as TWIN/BASF commands .
- High Z values : Structures with Z > 4 (e.g., Z = 8 in monoclinic systems) demand careful handling of symmetry-equivalent positions to avoid overfitting .
Multi-scan absorption corrections (e.g., SADABS) are essential for accurate intensity scaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
